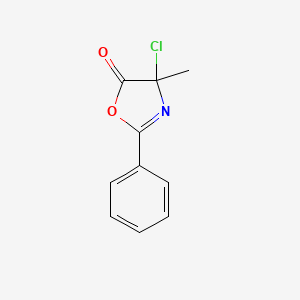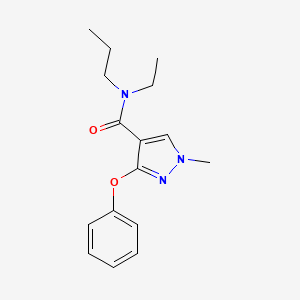![molecular formula C11H9NO6 B12873076 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the benzoxazole ring .
Another method involves the use of transition metal catalysts to facilitate the cyclization process. For example, palladium-catalyzed cyclization of 2-aminophenol with carboxylic acid derivatives has been reported to yield benzoxazole compounds with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its potential as an enzyme modulator may be attributed to its ability to bind to the active site of enzymes, thereby altering their activity. Additionally, its fluorescent properties can be exploited for imaging applications, where it interacts with cellular components to produce a detectable signal .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzoxazole core structure but differs in the substituents attached to the aromatic ring.
2-Substituted Benzoxazoles: Vary in the nature of the substituents, which can influence their chemical reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is unique due to the presence of multiple functional groups that confer distinct chemical properties.
Propiedades
Fórmula molecular |
C11H9NO6 |
|---|---|
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-(7-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-3-2-4-6-8(5)18-9(12-6)7(13)10(14)15/h2-4,7,13H,1H3,(H,14,15) |
Clave InChI |
LPWOBJDIHDQIDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)






